molecular formula C11H14N2O3S B11726341 2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline

2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B11726341
M. Wt: 254.31 g/mol
InChI Key: HEXHANQDPJNWJT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline is an organic compound with the molecular formula C11H14N2O3S It is characterized by the presence of an ethoxy group, a nitroethenyl group, and a methylsulfanyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a methylsulfanyl group donor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The process may also require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to corresponding amine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group may interact with thiol-containing biomolecules. These interactions can lead to the modulation of cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]benzene
  • 2-Methoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline
  • 2-Ethoxy-N-[1-(ethylsulfanyl)-2-nitroethenyl]aniline

Uniqueness

2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline is unique due to the specific combination of functional groups attached to the aniline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-ethoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3

InChI Key

HEXHANQDPJNWJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC

Origin of Product

United States

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